L-VALINE-(3 4-3H)
Description
Significance of Valine in Essential Amino Acid Metabolism and Protein Homeostasis
Valine is one of the nine essential amino acids for humans, meaning the body cannot synthesize it, and it must be obtained from dietary sources. wikipedia.org It is also one of the three branched-chain amino acids (BCAAs), along with leucine (B10760876) and isoleucine. healthline.commrsupplement.com.au Valine plays a crucial role in several physiological processes:
Protein Synthesis: As a fundamental building block of proteins, valine is vital for the growth and repair of tissues throughout the body. healthline.commrsupplement.com.au It is a key component of structural proteins like collagen and elastin (B1584352) and is essential for the synthesis of new proteins in muscle and other tissues. healthline.com
Energy Production: Valine can be metabolized to provide energy, particularly during times of intense physical activity or metabolic stress. mrsupplement.com.au
Muscle Metabolism: It is heavily concentrated in muscle tissue and is involved in muscle growth, regeneration, and preventing muscle breakdown. healthline.commrsupplement.com.au
Nervous System Function: It is important for the smooth functioning of the nervous system and is involved in managing stress. mrsupplement.com.au
Immune Function: Valine supports the immune system by aiding in the production of antibodies. mrsupplement.com.au
Rationale for Tritium (B154650) Labeling in L-Valine for Quantitative Tracer Studies
The choice of tritium for labeling L-valine in tracer studies is based on several key advantages:
High Specific Activity: Tritium has a very high specific activity (28.8 Ci/mmol), which is approximately 500 times greater than that of carbon-14 (B1195169). scispace.commdpi.com This allows for the detection of very small quantities of the tracer, making it ideal for studies at the cellular and subcellular levels. mdpi.com
Minimal Structural Alteration: The substitution of hydrogen with tritium results in a negligible change to the chemical structure and properties of the L-valine molecule. scispace.com This ensures that the labeled molecule behaves almost identically to its unlabeled counterpart in biological systems. arkat-usa.org
Stable Label: The tritium label on the carbon backbone of valine is generally stable under experimental conditions, minimizing the risk of the label detaching and being incorporated into other molecules. arkat-usa.org
Long Half-Life: Tritium has a relatively long half-life of 12.3 years, which means that corrections for radioactive decay during the course of a typical experiment are often unnecessary. scispace.com
Versatility in Detection: The beta particles emitted by tritium can be readily detected using liquid scintillation counting, a common and sensitive laboratory technique. mdpi.com
Historical Development of Radiotracer Applications in Amino Acid and Protein Dynamics Research
The use of radioactive isotopes as tracers in biological research dates back to the work of Georg de Hevesy in the 1930s, who used ³²P to study phosphorus metabolism. researchgate.net This pioneering work revealed the dynamic nature of metabolic processes. Following this, the discovery of long-lived radioisotopes like carbon-14 revolutionized the study of complex biochemical pathways. researchgate.net
In the context of protein metabolism, early studies utilized radioisotopes to demonstrate the continuous synthesis and degradation of proteins, a concept known as protein turnover. nih.gov The development of methods to label amino acids, the building blocks of proteins, allowed for more detailed investigations into the rates of protein synthesis and degradation in various tissues and under different physiological conditions. Over the past 80 years, the use of both stable and radioactive isotope tracers has become a cornerstone of research into protein metabolism, enabling scientists to measure changes from the whole-body level down to individual proteins. nih.gov The availability of commercially produced radiolabeled compounds, including tritiated amino acids like L-VALINE-(3,4-3H), has greatly facilitated this research. nih.govcambridge.org
Overview of Key Research Paradigms and Biological Questions Addressed by L-VALINE-(3,4-3H)
L-VALINE-(3,4-3H) is a versatile tracer used to investigate a wide range of biological questions. Some of the key research paradigms include:
Measurement of Protein Synthesis Rates: By tracking the incorporation of [³H]valine into newly synthesized proteins, researchers can quantify the rate of protein synthesis in different tissues and cells. nih.govnih.gov This is crucial for understanding growth, development, and the response to various stimuli.
Amino Acid Transport Studies: L-VALINE-(3,4-3H) is used to study the mechanisms and kinetics of amino acid transport across cell membranes. uniprot.orgarvojournals.org This is important for understanding nutrient uptake and distribution in the body.
Metabolic Pathway Analysis: The tracer can be used to follow the metabolic fate of valine, helping to elucidate its role in various metabolic pathways and its conversion to other molecules. nih.govcambridge.orgplos.org
Investigation of Disease States: Alterations in amino acid metabolism and protein synthesis are hallmarks of many diseases. L-VALINE-(3,4-3H) can be used to study these changes in conditions such as cancer and metabolic disorders. taylorandfrancis.com
Detailed Research Findings using L-VALINE-(3,4-3H)
| Research Area | Organism/System | Key Finding | Citation |
| Brain Protein Synthesis | 4-day old rats | The rate of protein synthesis in the cerebral cortex was successfully measured using quantitative autoradiography with [³H]valine, showing good agreement with previous methods using ¹⁴C-labeled valine. nih.gov | |
| Intracellular Amino Acid Pools | Cultured hepatoma (HTC) cells | Experiments using [³H]valine helped to elucidate the relationship between the intracellular free valine pool and the rates of protein synthesis and degradation, supporting a model with distinct external and internal sources for aminoacylation of tRNA. nih.gov | |
| Valine Oxidation | Rats and pigs | L-[3-³H]valine was shown to be a suitable tracer for measuring valine oxidation, with its oxidation rate being comparable to that of L-[1-¹⁴C]valine under specific conditions. nih.govcambridge.org | |
| Amino Acid Transport | Porcine mammary epithelial cells | While not directly using tritiated valine, a study on these cells used [³H]phenylalanine as a tracer to show that L-valine stimulates protein synthesis in a concentration-dependent manner. researchgate.net This highlights the type of study where tritiated valine could also be applied. |
Properties
CAS No. |
130421-56-6 |
|---|---|
Molecular Formula |
C5H9NO2T2 |
Molecular Weight |
121.163 |
Origin of Product |
United States |
Radiochemical Synthesis and Purity Assessment for Biomedical Research
Methodologies for Stereospecific Tritium (B154650) Incorporation into L-Valine at Positions 3 and 4
The introduction of tritium into the L-valine molecule at specific positions is a critical step that dictates the utility of the resulting radiotracer. Stereospecific labeling ensures that the tracer accurately mimics the behavior of the natural, unlabeled amino acid.
The synthesis of L-[3,4-³H]valine often begins with a suitable precursor molecule that facilitates the introduction of tritium at the desired locations. One common strategy involves the use of an unsaturated precursor, such as a dehydrovaline derivative, which can then be catalytically reduced with tritium gas (³H₂). arkat-usa.org For instance, the synthesis of δ-(L-α-Amino[4,5-³H]adipyl)-L-cysteinyl-D-[4,4-³H]valine has been achieved using constituent amino acids, where the labeled valine component is derived from a precursor that allows for tritiation at the C4 position. portlandpress.comnih.gov
Another approach involves the exchange of hydrogen atoms with tritium. For example, the synthesis of [3-³H, U-¹⁴C]-L-valine has been accomplished through the exchange of dimethylpyruvic acid with sodium hydroxide (B78521) in tritiated water (NaOH-HTO), followed by reductive amination. cdnsciencepub.comresearchgate.net This method, however, can sometimes lead to labeling at other positions, such as the methyl groups, through processes like homoenolization. cdnsciencepub.comresearchgate.net
Metal-catalyzed hydrogen isotope exchange is another powerful technique. nih.gov In the presence of a suitable metal catalyst, such as an iridium or rhodium complex, hydrogen atoms in the valine molecule can be exchanged with tritium from tritium gas or tritiated water. nih.gov
Enzymatic methods can be employed to achieve high stereospecificity in the synthesis and purification of tritiated L-valine. For instance, in the synthesis of L-[3-³H]valine, an initial product, L-[2,3-³H]valine, can be acetylated, and the tritium on carbon-2 is subsequently removed. The acetyl group is then enzymatically cleaved using an acylase, such as pig renal acylase I, to yield the desired L-[3-³H]valine. nih.govcambridge.org
Enzymes are also crucial for resolving racemic mixtures that may arise during chemical synthesis. Hog kidney acylase, for example, has been used to resolve N-chloroacetyl-[3-³H]-D,L-valine, yielding the biologically active L-isomer. cdnsciencepub.comresearchgate.net The use of enzymes like L-amino acid oxidase can help confirm the stereochemical configuration of the final product. portlandpress.comnih.gov
Precursor Selection and Chemical Reaction Mechanisms for Tritium Labeling
Chromatographic Purification Techniques for High Radiochemical Purity
Achieving high radiochemical purity is paramount to ensure that the observed biological effects are due to the labeled compound of interest and not impurities. Various chromatographic techniques are employed to purify the synthesized L-[3,4-³H]valine.
Ion-exchange chromatography is a widely used method for separating amino acids based on their charge. nih.govcambridge.orgnih.gov This technique effectively removes unreacted precursors and byproducts.
Paper chromatography and thin-layer chromatography (TLC) are also utilized for purification and purity assessment. nih.govacs.orgacs.org In some cases, reversed-phase TLC in the presence of a chiral mobile phase additive can be used to determine enantiomeric purity. acs.orgacs.org
High-performance liquid chromatography (HPLC) is a powerful tool for achieving high-resolution separation and purification of radiolabeled compounds. frontiersin.orgresearchgate.netaacrjournals.orgresearchgate.net Size-exclusion and reversed-phase HPLC are commonly used to isolate the desired product and assess its purity. aacrjournals.org
The following table summarizes common purification techniques:
| Technique | Principle of Separation | Application in L-[3,4-³H]Valine Purification |
|---|---|---|
| Ion-Exchange Chromatography | Separation based on net charge of the molecule. | Removal of charged impurities and separation of amino acids. nih.govcambridge.orgnih.gov |
| Paper/Thin-Layer Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Purification and assessment of radiochemical purity. nih.govacs.orgacs.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various principles (e.g., partition, adsorption, ion exchange, size exclusion). | Final purification to achieve high radiochemical purity and analysis of the product. frontiersin.orgresearchgate.netaacrjournals.orgresearchgate.net |
Verification of Isotopic Integrity and Labeling Positions
It is crucial to verify that the tritium label is located at the intended positions (3 and 4) and has not been lost or scrambled during synthesis and purification. Tritium nuclear magnetic resonance (³H-NMR) spectroscopy is a definitive method for determining the precise location of tritium atoms within a molecule. mdpi.comnih.gov It provides unambiguous assignment of the label's position.
Degradation studies can also be employed to confirm the labeling site. For instance, in a study of [3-³H, U-¹⁴C]-L-valine, degradation of the compound revealed that the majority of the tritium was attached to C3. cdnsciencepub.comresearchgate.net
Determination of Specific Activity and Molar Activity for Quantitative Experimental Design
The specific activity of a radiolabeled compound refers to the amount of radioactivity per unit mass (e.g., Curies per gram or Becquerels per gram). mdpi.comMolar activity is the radioactivity per mole of the substance (e.g., Curies per millimole). mdpi.com Accurate determination of these values is essential for quantitative experimental design, allowing researchers to administer a known amount of the radiotracer.
Liquid scintillation counting (LSC) is the primary method for quantifying the amount of tritium in a sample. mdpi.com By measuring the beta particles emitted by tritium, the radioactivity can be determined. mdpi.com To calculate the specific activity, the mass of the purified L-valine is also measured.
The following table outlines the key parameters in radiochemical characterization:
| Parameter | Definition | Method of Determination |
|---|---|---|
| Radiochemical Purity | The proportion of the total radioactivity in a sample that is present in the desired chemical form. | HPLC, TLC, Paper Chromatography nih.govacs.orgacs.orgfrontiersin.orgresearchgate.netaacrjournals.orgresearchgate.net |
| Isotopic Integrity/Label Position | The location of the radioisotope within the molecule. | ³H-NMR Spectroscopy, Degradation Studies cdnsciencepub.comresearchgate.netmdpi.comnih.gov |
| Specific Activity | Radioactivity per unit mass of the compound. | Liquid Scintillation Counting and Mass Measurement mdpi.com |
| Molar Activity | Radioactivity per mole of the compound. | Liquid Scintillation Counting and Molar Quantity Determination mdpi.com |
L Valine 3 4 3h in the Elucidation of Protein Metabolism
Measurement of Protein Synthesis Rates via Isotopic Tracer Incorporation
The tritium-labeled form of the essential amino acid L-valine, L-VALINE-(3 4-3H), serves as a crucial tracer for quantifying the rate of protein synthesis in various biological systems. By introducing this radiolabeled amino acid, researchers can track its incorporation into newly synthesized proteins over time, providing a direct measure of protein synthesis dynamics. conductscience.com
Methodological Approaches for Fractional Protein Synthesis Rate (FSR) Determination
The fractional synthesis rate (FSR) represents the percentage of the total protein pool that is newly synthesized within a specific timeframe. diva-portal.orgunja.ac.id The determination of FSR using L-VALINE-(3 4-3H) typically involves the administration of the tracer and subsequent measurement of its enrichment in both the free amino acid precursor pool and the protein-bound fraction. unja.ac.id
Several methodological approaches are employed to measure FSR, each with its own advantages and considerations. Common techniques include the flooding dose method and the constant infusion method. unja.ac.id The flooding dose technique involves administering a large amount of the labeled amino acid to rapidly equilibrate the specific radioactivity of the precursor pool throughout the body. cabidigitallibrary.org This approach simplifies the calculation of FSR as the precursor enrichment remains relatively stable. cabidigitallibrary.orgnih.gov
The constant infusion method, on the other hand, involves a continuous administration of the tracer to achieve a steady-state enrichment in the precursor pool. unja.ac.idpublish.csiro.au FSR is then calculated based on the rate of tracer incorporation into the protein pool over a defined period. diva-portal.org Regardless of the method, accurate measurement of the specific radioactivity of L-VALINE-(3 4-3H) in both the free and protein-bound pools is essential for precise FSR determination. nih.govnih.gov
Table 1: Comparison of FSR Determination Methods
| Feature | Flooding Dose Method | Constant Infusion Method |
|---|---|---|
| Tracer Administration | Large, single bolus injection | Continuous infusion over time |
| Precursor Pool Enrichment | Rapid equilibration and relatively stable | Gradual rise to a steady-state plateau |
| Experimental Duration | Typically shorter | Can be longer to achieve steady state |
| Primary Advantage | Simplicity of precursor enrichment measurement | Allows for measurement of synthesis rates over extended periods |
| Primary Consideration | Potential for pharmacological effects due to the large amino acid dose | Requires careful maintenance of a constant infusion rate |
Application in Investigating Tissue-Specific Protein Turnover Dynamics in Animal Models
L-VALINE-(3 4-3H) has been instrumental in studying the diverse rates of protein turnover across different tissues in animal models. nih.gov These studies have revealed that tissues exhibit distinct patterns of protein synthesis, reflecting their unique physiological functions and metabolic demands. nih.gov For instance, metabolically active tissues like the liver and intestinal mucosa generally demonstrate higher rates of protein synthesis compared to tissues with slower turnover, such as skeletal muscle. nih.gov
In studies with weanling rats, for example, researchers have used isotopic tracers to investigate the impact of infection on tissue protein accretion. nih.gov Such research has shown that during the recovery phase after an infection, there are significant alterations in protein synthesis and degradation in tissues like skeletal muscle and skin to facilitate catch-up growth. nih.gov Similarly, in agricultural research, L-VALINE-(3 4-3H) has been used to assess the effects of nutritional interventions on protein synthesis in livestock, aiming to enhance growth and productivity.
Table 2: Illustrative Tissue-Specific Fractional Synthesis Rates (FSR) in Animal Models
| Tissue | Typical FSR (%/day) | Key Functional Role |
|---|---|---|
| Liver | High | Synthesis of plasma proteins, metabolic regulation |
| Intestinal Mucosa | High | Rapid cell turnover, enzyme and mucin synthesis. cabidigitallibrary.org |
| Skeletal Muscle | Low to Moderate | Contractile function, amino acid reservoir |
| Skin | Low | Structural integrity, barrier function |
Note: The FSR values are illustrative and can vary based on species, age, and physiological state.
Studies on the Regulation of Protein Synthesis by Environmental and Biological Perturbations
The rate of protein synthesis is not static but is dynamically regulated by a multitude of factors, including nutritional status, hormonal signals, and environmental stressors. L-VALINE-(3 4-3H) has been a valuable tool for investigating how these perturbations influence protein metabolism. openaccessjournals.com
Furthermore, research has delved into the molecular signaling pathways that mediate these regulatory effects. nih.gov Hormones such as insulin (B600854) and growth factors are known to upregulate protein synthesis, while stress conditions can have an inhibitory effect. By using tracers like L-VALINE-(3 4-3H), scientists can quantify the changes in protein synthesis rates in response to these stimuli, providing insights into the complex regulatory networks that govern protein homeostasis. openaccessjournals.com
Analysis of Protein Degradation Pathways Using L-VALINE-(3 4-3H) in Pulse-Chase Experimental Designs
Understanding protein turnover requires the measurement of both synthesis and degradation. Pulse-chase experiments using L-VALINE-(3 4-3H) are a classic and powerful method for studying protein degradation. conductscience.combitesizebio.com In this experimental design, cells or organisms are first "pulsed" with the radiolabeled amino acid for a short period, allowing for its incorporation into newly synthesized proteins. bitesizebio.com This is followed by a "chase" period, where the labeled amino acid is replaced with an excess of the unlabeled form. bitesizebio.com
By tracking the disappearance of the radioactivity from the protein pool over time during the chase phase, researchers can determine the rate of protein degradation. conductscience.comnih.gov This technique has been employed to investigate the half-lives of specific proteins and to elucidate the mechanisms of different protein degradation pathways, such as the ubiquitin-proteasome system and the autophagy-lysosomal pathway. bitesizebio.com For example, pulse-chase studies can help determine whether a particular condition or treatment accelerates or inhibits the degradation of specific proteins. pnas.org
Table 3: Principles of Pulse-Chase Analysis for Protein Degradation
| Phase | Procedure | Purpose |
|---|---|---|
| Pulse | Short-term exposure to L-VALINE-(3 4-3H) | To label a cohort of newly synthesized proteins. bitesizebio.com |
| Chase | Replacement of labeled amino acid with an excess of unlabeled valine | To prevent further incorporation of the tracer and allow for the tracking of the labeled protein cohort. bitesizebio.com |
| Analysis | Measurement of radioactivity in the protein fraction at different time points during the chase | To determine the rate of disappearance of the labeled proteins, which reflects their degradation rate. conductscience.com |
Assessment of Amino Acid Catabolism and Anabolism Fluxes
Beyond its role in protein synthesis, L-valine is also subject to catabolic and anabolic processes. L-VALINE-(3 4-3H) can be used to trace the metabolic fate of valine, providing insights into the fluxes through its various metabolic pathways.
Investigation of Valine Transamination and Oxidative Decarboxylation Pathways
The catabolism of L-valine, like other branched-chain amino acids, is initiated by two primary enzymatic steps: transamination and oxidative decarboxylation. slideshare.netresearchgate.netcocukmetabolizma.com The initial, reversible step is transamination, where the amino group of valine is transferred to α-ketoglutarate to form glutamate (B1630785) and α-ketoisovalerate. researchgate.netresearchgate.net This reaction is a crucial link between amino acid and carbohydrate metabolism. researchgate.net
The subsequent step is the irreversible oxidative decarboxylation of α-ketoisovalerate, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. slideshare.netcocukmetabolizma.com This reaction commits the carbon skeleton of valine to further breakdown. By using L-VALINE-(3 4-3H), researchers can trace the flow of the tritium (B154650) label through these pathways. For instance, the release of tritiated water (³H₂O) can be an indicator of valine oxidation. Studies comparing the oxidation rates of L-VALINE-(3 4-3H) with other labeled forms of valine have provided a more comprehensive understanding of its catabolism.
Table 4: Key Steps in L-Valine Catabolism
| Step | Reaction | Key Enzyme | Significance |
|---|---|---|---|
| Transamination | L-Valine + α-Ketoglutarate ⇌ α-Ketoisovalerate + L-Glutamate | Branched-chain aminotransferase (BCAT). researchgate.net | Reversible step connecting valine to the general amino acid pool. researchgate.net |
| Oxidative Decarboxylation | α-Ketoisovalerate → Isobutyryl-CoA + CO₂ | Branched-chain α-keto acid dehydrogenase (BCKDH) complex. cocukmetabolizma.com | Irreversible and rate-limiting step in valine catabolism. cocukmetabolizma.com |
Quantification of Branched-Chain Keto Acid Metabolism using L-VALINE-(3,4-3H)
The catabolism of the three essential branched-chain amino acids—valine, leucine (B10760876), and isoleucine—is initiated by a reversible transamination reaction. cocukmetabolizma.com This first step converts the amino acids into their corresponding branched-chain keto acids (BCKAs). frontiersin.org Specifically, L-valine is converted to α-ketoisovalerate (KIV). frontiersin.org The activity of this pathway is a key regulatory point in amino acid metabolism, and its quantification is vital for understanding metabolic states in health and disease.
L-VALINE-(3,4-3H) is an effective tool for measuring the rate of valine oxidation and, by extension, the flux through the initial transamination step. cambridge.orgnih.gov As the tritiated valine is metabolized, the tritium atoms are released into the body's water pool, forming tritiated water (³H₂O). The rate of ³H₂O production serves as a direct index of valine oxidation. cambridge.org
Research studies have utilized L-VALINE-(3,4-3H) to provide quantitative data on BCAA metabolism under different physiological conditions. For instance, studies in sheep have compared metabolic parameters in fed and starved states, revealing significant shifts in how muscle tissue processes valine.
Research Findings: A study on the metabolism of valine across the hind-limb muscles of sheep provided detailed quantitative data. By infusing L-[1-¹⁴C]valine and measuring arterio-venous differences, researchers could calculate the uptake and subsequent metabolic fate of valine. The data highlights how nutritional status dramatically alters BCAA catabolism in skeletal muscle. In starved sheep, the transamination of valine increased significantly, with about 54% of the valine taken up by the muscle being metabolized, compared to only 21% in fed sheep. publish.csiro.au
| Metabolic Parameter | Fed State | Starved State (40h) | Unit |
|---|---|---|---|
| Valine Uptake | 14.8 | 12.5 | μmol/h |
| Valine Transamination | 3.1 | 6.8 | μmol/h |
| Percentage of Uptake Metabolized | 21% | 54% | % |
These findings demonstrate that during periods of fasting, skeletal muscle increases the breakdown of BCAAs, likely to provide carbon skeletons for energy or synthesis of other compounds. The use of labeled valine is crucial for obtaining such precise quantitative measurements of metabolic flux.
Tracing Valine Carbon Entry into Central Metabolic Pathways (e.g., Tricarboxylic Acid Cycle)
Following its initial transamination to α-ketoisovalerate, the carbon skeleton of valine undergoes a series of oxidative reactions. This catabolic pathway ultimately leads to the production of propionyl-CoA. cocukmetabolizma.comlibretexts.orgplos.org Propionyl-CoA is then converted into succinyl-CoA, which is a key intermediate that enters the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. cocukmetabolizma.comlibretexts.org
The tritium label on L-VALINE-(3,4-3H) is lost as water during the oxidative steps that convert α-ketoisovalerate to propionyl-CoA. cambridge.orgnih.gov Therefore, while the tritium atom itself does not trace the carbon backbone into the TCA cycle, its release is a definitive indicator that the valine skeleton has been committed to this oxidative pathway. The rate of ³H₂O formation from L-VALINE-(3,4-3H) provides a measure of the flux of valine carbon into these central metabolic routes.
To gain a more complete understanding, researchers often use L-VALINE-(3,4-3H) in conjunction with carbon-labeled tracers, such as L-[1-¹⁴C]valine. The ¹⁴C label is released as ¹⁴CO₂ during the irreversible oxidative decarboxylation of the BCKA. cocukmetabolizma.compublish.csiro.au This step commits the amino acid to oxidative metabolism. By comparing the release of ³H from L-[3-³H]valine with the release of ¹⁴CO₂ from L-[1-¹⁴C]valine, scientists can dissect different stages of the catabolic process.
| Parameter | L-[3-³H]valine | L-[1-¹⁴C]valine | Unit |
|---|---|---|---|
| Flux | 11.4 | 11.4 | mmol/h |
| Oxidation | 1.55 | 1.55 | mmol/h |
These tracer studies are fundamental to understanding how factors like diet and physiological state impact the contribution of amino acids to the body's energy needs. For example, in pigs fed a diet deficient in the amino acid methionine, the reduction in protein synthesis led to a corresponding increase in valine oxidation, a finding made possible by these isotopic tracing techniques. cambridge.orgnih.gov
Investigation of Amino Acid Transport Mechanisms Using L Valine 3 4 3h
Characterization of Valine Transporters in Cellular Systems
In cellular systems, L-VALINE-(3,4-³H) is instrumental in characterizing the various transporters responsible for amino acid uptake. These studies are fundamental to understanding cellular nutrition, metabolism, and the specific roles of different transport systems.
Kinetic analysis using L-VALINE-(3,4-³H) allows researchers to determine key parameters of transport systems, such as the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). These parameters reveal the affinity of the transporter for the substrate and its maximum transport capacity.
Studies have identified multiple transport systems for neutral amino acids, often with overlapping specificities but distinct kinetic properties and dependencies. For instance, System L is a sodium-independent transporter for large neutral amino acids (LNAAs) like valine, leucine (B10760876), and phenylalanine. nih.govsnmjournals.org In contrast, System A is sodium-dependent and preferentially transports smaller, non-branched neutral amino acids like alanine (B10760859) and glycine. snmjournals.org
Research using L-valine has demonstrated the presence of several kinetically distinct uptake components in various cell types. In tobacco cells, a high-affinity (low-Kₘ) system and a low-affinity (high-Kₘ) system for L-valine uptake have been identified. nih.govnih.gov Similarly, studies on pea cotyledons revealed both a saturable, carrier-mediated component and a non-saturable, linear component for L-valine influx. oup.com The use of L-VALINE-(3,4-³H) is crucial for differentiating these systems, as shown by the kinetic data gathered from diverse biological systems.
Table 1: Kinetic Parameters of L-Valine Transport in Various Biological Systems
| Biological System | Transporter/Component | Kₘ (Michaelis constant) | Vₘₐₓ (Maximal Velocity) | Source |
| Rat Intestinal Sacs | Net Transport System | 2.89 mM | 16.3 µmol/500mg tissue/hr | physiology.org |
| Tobacco Suspension Cells | Low-Kₘ Component | 84 µM | - | nih.govnih.gov |
| Tobacco Suspension Cells | High-Kₘ Component | 2.4 mM | - | nih.govnih.gov |
| Pea Cotyledons | Saturable Component | 5 mM | - | oup.com |
| Rat Blood-Brain Barrier | L-System | 0.61 mM | 29 nmol/min/g | researchgate.net |
Competitive inhibition studies are vital for defining the substrate specificity of amino acid transporters. In these experiments, the uptake of L-VALINE-(3,4-³H) is measured in the presence of other amino acids or structural analogues. A reduction in radiolabeled valine uptake indicates that the added compound competes for the same transporter binding site.
These studies have consistently shown that other large neutral amino acids with lipophilic side chains are potent competitive inhibitors of L-valine transport. physiology.org For example, L-leucine, L-isoleucine, and L-phenylalanine strongly inhibit the uptake of L-valine, confirming they share a common transport pathway, primarily System L. physiology.orgarvojournals.org In some systems, even amino acids from different groups can exhibit weak or non-competitive inhibition, helping to map the complex interactions between transport systems. oup.com
Table 2: Inhibition of L-Valine Uptake by Competing Amino Acids
| Transporter System | Competing Amino Acid | Effect on L-Valine Uptake | Biological Context | Source |
| Intestinal Transporter | L-Leucine | Competitive Inhibition | Rat Intestine | physiology.org |
| System L (LAT1) | L-Phenylalanine | Inhibition | Human Retinal Cells | arvojournals.org |
| System L (LAT1) | L-Isoleucine | Inhibition | Human Retinal Cells | arvojournals.org |
| BrnQ Transporter | L-Methionine | Competitive Inhibition | Chlamydia trachomatis | nih.gov |
| Alanine Group Transporter | L-Isoleucine | Weak Antagonist | Sugar Beet Plasma Membrane | oup.com |
Molecular biology has identified the specific proteins that constitute these transport systems. L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a well-characterized protein responsible for the transport of LNAAs, including valine. nih.govfrontiersin.org LAT1 is particularly significant for its high expression in tissues with a barrier function, such as the blood-brain barrier, and in many types of cancer cells. nih.govnih.gov
Functional characterization studies utilize L-VALINE-(3,4-³H) to confirm the transport activity of LAT1. Experiments in cells engineered to express LAT1 show a marked increase in radiolabeled valine uptake. This uptake is sodium-independent and can be inhibited by other LAT1 substrates, such as leucine and phenylalanine, which is consistent with the transporter's known function as an amino acid exchanger. arvojournals.orgfrontiersin.orgmdpi.com These findings solidify the role of LAT1 as a primary transporter for valine and other essential amino acids in various physiological and pathological contexts. nih.gov
Competitive Inhibition Studies with Structural Analogues of L-Valine
Flux Measurements Across Biological Barriers in Non-Human Models
Understanding how amino acids cross complex biological barriers like the blood-brain barrier (BBB) and the intestinal wall is crucial. L-VALINE-(3,4-³H) is an ideal tracer for these studies in non-human models, allowing for precise measurement of its flux and permeability.
The BBB tightly regulates the passage of substances into the central nervous system. Essential amino acids like valine must be transported across this barrier by specific carriers. nih.gov Studies in rats using L-[³H]valine have been pivotal in quantifying the kinetics of this transport process. researchgate.net
These investigations have determined the Kₘ and Vₘₐₓ for valine transport across the BBB, confirming a high-capacity, carrier-mediated system (System L, involving LAT1). researchgate.net One study in Wistar rats found the Kₘ for valine to be 0.61 mmol/L and the Vₘₐₓ to be 29 nmol/min/g of brain tissue. researchgate.net Such research also allows for the study of regulatory factors; for example, the hormone arginine vasopressin was shown to significantly decrease both the Kₘ and Vₘₐₓ of valine transport, suggesting a mechanism for hormonal modulation of amino acid entry into the brain. researchgate.net
Following dietary intake, amino acids are absorbed in the intestine and pass through the liver before entering systemic circulation. L-VALINE-(3,4-³H) is used to trace these initial steps of absorption and metabolism.
Studies using everted rat intestinal sacs have demonstrated that L-valine is actively transported against a concentration gradient from the intestinal lumen. physiology.org The apparent Michaelis constant for this net transport was found to be 2.89 mM, indicating an efficient absorption process. physiology.org After absorption into the portal vein, amino acids are processed by the liver. Kinetic studies tracking amino acid concentrations in the portal and hepatic veins have revealed that branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine experience minimal hepatic uptake. nhri.org.tw The small difference in concentration between the portal and hepatic veins suggests that valine largely bypasses the liver and is distributed to peripheral tissues for use in protein synthesis and other metabolic functions. nhri.org.tw
Renal Reabsorption and Excretion Pathway Investigations
The kidneys play a crucial role in maintaining homeostasis by filtering blood and reabsorbing essential substances, including amino acids. The reabsorption of amino acids from the glomerular filtrate is a highly efficient process, occurring primarily in the proximal tubule. oregonstate.educationlumenlearning.com Under normal physiological conditions, almost all filtered amino acids, including the essential branched-chain amino acid L-valine, are returned to the circulation to prevent the loss of valuable metabolic precursors. oregonstate.education The use of radiolabeled compounds, such as L-VALINE-(3 4-3H), has been instrumental in elucidating the specific transport mechanisms, kinetics, and pathways involved in the renal handling of this amino acid.
Investigations utilizing L-VALINE-(3 4-3H) and related methodologies have revealed that its reabsorption is a complex process involving multiple transport systems with distinct characteristics and localizations along the nephron.
Transport Kinetics and Regional Differences:
Studies on luminal membrane vesicles isolated from rabbit proximal tubules have demonstrated that L-valine is transported via Na+-dependent, electrogenic mechanisms. These investigations have also highlighted significant differences in transport kinetics between different segments of the proximal tubule. In the pars convoluta (the initial, convoluted portion), L-valine transport is mediated by a single, common system shared with other large neutral amino acids like L-leucine. In contrast, the pars recta (the straight portion) possesses two distinct transport systems for these amino acids: a high-affinity system and a low-affinity system.
The affinity of these transporters for L-valine, represented by the Michaelis-Menten constant (Km), provides insight into their efficiency. A lower Km value indicates a higher affinity of the transporter for its substrate.
Interactive Data Table: Kinetic Parameters of L-Valine Transport in Rabbit Proximal Tubule
| Proximal Tubule Segment | Transport System | Apparent K_m for L-valine (mM) |
| Pars Convoluta | Single System | 0.83 |
| Pars Recta | High-Affinity System | 0.19 |
| Pars Recta | Low-Affinity System | 11.5 |
This table presents the kinetic parameters (Km) for L-valine transport in different segments of the rabbit renal proximal tubule. The data indicates the presence of a single transport system in the pars convoluta and two systems with different affinities in the pars recta.
Competition and Inhibition Studies:
The specificity of L-valine transporters has been explored through competition studies. The uptake of radiolabeled L-valine is significantly inhibited by the presence of other large neutral amino acids, such as L-leucine and L-phenylalanine. This competitive inhibition suggests that these amino acids share a common transport pathway. For instance, in isolated perfused rat hearts, the uptake of L-[1-14C]valine was reduced by approximately 50% in the presence of an equimolar concentration (0.2 mmol/L) of L-leucine or L-phenylalanine. core.ac.uk
Furthermore, studies on reconstituted glutamine/amino acid transporters from renal cell plasma membranes have shown that L-valine can strongly inhibit the transport of glutamine, indicating interaction with this transport system. physiology.org In these experiments, 1 mM of L-valine caused a significant inhibition of glutamine transport. physiology.org
Role of Sodium and Pathological Conditions:
The transport of L-valine in the proximal tubule is largely dependent on the sodium gradient. The cotransport of Na+ ions provides the driving force for the uphill movement of the amino acid from the tubular lumen into the epithelial cells. nih.gov
In certain pathological conditions, such as experimental Fanconi syndrome induced by sodium maleate, the renal handling of amino acids is altered. Interestingly, studies using microinjections of radiolabeled amino acids, including L-valine, have shown that the initial entry (influx) of these amino acids into the proximal tubule cells remains normal. physiology.org However, an increased efflux, or leakage, of these molecules from the cells back into the tubular fluid at more distal sites of the nephron is observed, leading to aminoaciduria (the presence of amino acids in the urine). physiology.org This suggests that the defect in Fanconi syndrome may be related to altered membrane permeability rather than a primary defect in the luminal transporters themselves. physiology.org
In studies on healthy humans, the infusion of a mixture of amino acids, including L-valine, led to an increased absolute excretion of L-valine. However, the reabsorptive mechanisms did not show signs of saturation, indicating a high capacity for L-valine transport.
L Valine 3 4 3h in Cellular and Subcellular Research
Studies on Intracellular Amino Acid Pool Dynamics and Exchange
The study of intracellular amino acid pools is fundamental to understanding cellular metabolism, protein synthesis, and signaling. L-VALINE-(3 4-3H) is an invaluable tool for tracing the movement and exchange of valine between the extracellular environment and the intracellular milieu.
Research using cultured hepatoma (HTC) cells has employed [3H]valine to investigate the relationship between the intracellular free valine pool and the rates of protein synthesis and degradation. nih.gov These studies have revealed complexities in the amino acid supply for protein synthesis, suggesting that the intracellular pool is not the sole source. One proposed model to explain experimental observations is the existence of two sites for the formation of valyl-tRNA: an internal site that uses valine from the general intracellular pool and an external system, possibly membrane-associated, that directly utilizes extracellular valine. nih.gov Valine that originates from the breakdown of cellular proteins flows back into the intracellular pool, where it can be reutilized for protein synthesis. nih.gov
Experiments involving the manipulation of genes for branched-chain amino acid (BCAA) synthesis in bacteria have shown that derepression of these genes can lead to a significant increase in the intracellular valine pool, sometimes more than six-fold. researchgate.net This demonstrates the cell's capacity to modulate its internal amino acid concentrations in response to regulatory signals. Such studies are crucial for understanding how cells maintain amino acid homeostasis, a state where cytosolic amino acid levels are kept within a physiological range, often several-fold higher than in the blood plasma. nih.gov
The dynamics of these pools are also influenced by the transport of amino acids across the cell membrane. Dipeptide studies in Chinese hamster ovary (CHO) cells show that imported dipeptides are broken down into their constituent amino acids, significantly increasing the intracellular pools of those amino acids. nih.gov The use of L-VALINE-(3 4-3H) allows for the precise tracking of valine's contribution to these pools, distinguishing it from other amino acids and revealing the kinetics of its uptake and subsequent fate, whether it is incorporation into protein, metabolic conversion, or export from the cell. nih.gov
Table 1: Experimental Findings on Intracellular Valine Pool Dynamics
| Experimental System | Key Finding | Implication | Reference |
|---|---|---|---|
| Cultured Hepatoma (HTC) Cells | Evidence for two sites of valyl-tRNA formation (internal and external). | The intracellular free amino acid pool is not the only source for protein synthesis. | nih.govnih.gov |
| Gram-Positive Bacteria | Derepression of ILV biosynthetic genes led to a >6-fold increase in the intracellular valine pool. | Cells can significantly alter their internal amino acid pools in response to genetic regulation. | researchgate.net |
| Chinese Hamster Ovary (CHO) Cells | Intracellular decomposition of imported dipeptides increases the pool of constituent amino acids. | Nutrient uptake in the form of peptides can directly and rapidly influence intracellular amino acid availability. | nih.gov |
Localization and Distribution of Incorporated L-Valine within Cellular Compartments
Once L-VALINE-(3 4-3H) enters a cell, it is distributed among various subcellular compartments, where it can be stored, metabolized, or incorporated into newly synthesized proteins. The precise localization of radiolabeled valine provides insights into the spatial organization of metabolic and synthetic processes.
However, the destination of valine becomes compartmentalized once it is incorporated into macromolecules or participates in specific biosynthetic pathways. For instance, pulse-chase experiments using [3H]valine to track the synthesis and secretion of tropoelastin in chick-embryo artery cells demonstrated a clear pathway for the newly synthesized protein. nih.gov The radiolabel was first detected in the rough endoplasmic reticulum, followed by a rapid translocation to the plasma membrane for secretion, with only a small proportion found in the smooth-microsomal fraction. nih.gov
In plant cells, the localization can be distinct. In protoplasts from Capsicum fruits, L-[3,4-3H]valine was used to trace the biosynthesis of capsaicinoids. researchgate.net It was found that intermediates of this pathway, derived from the radiolabeled valine, were located exclusively in the vacuole, indicating this organelle as a key site for this specific metabolic pathway. researchgate.net
Furthermore, the availability of valine can influence the location of certain cellular proteins. In human cells, the intracellular concentration of valine dictates the shuttling of histone deacetylase 6 (HDAC6) between the nucleus and the cytoplasm, a process sensed through a specific valine-binding domain in the protein. plos.org This demonstrates that beyond its role as a building block, valine can act as a signaling molecule that influences the subcellular localization of regulatory proteins.
Table 2: Subcellular Distribution of L-Valine and its Derivatives
| Cell/System Type | Labeled Molecule/Process | Observed Localization | Conclusion | Reference |
|---|---|---|---|---|
| Rat Hepatocytes | Free [14C]valine | Uniformly distributed throughout the cell. | Intracellular free valine exists as a single, uniform pool. | tandfonline.com |
| Chick-Embryo Artery Cells | [3H]valine incorporated into tropoelastin | Rough endoplasmic reticulum -> Plasma membrane | Demonstrates the secretory pathway for a specific protein. | nih.gov |
| Capsicum Fruit Protoplasts | L-[3,4-3H]valine in capsaicinoid biosynthesis | Intermediates found in the vacuole. | The vacuole is a primary site for this biosynthetic pathway. | researchgate.net |
| Human Cell Lines | Intracellular valine levels | Affects nucleus-cytoplasm shuttling of HDAC6. | Valine can act as a signaling molecule influencing protein localization. | plos.org |
Assessment of Mitochondrial Protein Synthesis and Turnover
Mitochondria possess their own protein synthesis machinery, and the turnover of mitochondrial proteins is crucial for maintaining mitochondrial quality and function. L-VALINE-(3 4-3H) has been historically and is currently used to investigate these processes.
Early in vitro studies with isolated mitochondria demonstrated their capacity for protein synthesis by observing the incorporation of radioactive valine. capes.gov.br These foundational experiments established that mitochondria could independently synthesize proteins and allowed for the subfractionation of the organelle to identify where the newly synthesized, radiolabeled proteins were located. capes.gov.br
More recent and sophisticated methods continue to rely on labeled amino acids to measure the turnover rates of mitochondrial proteins on a large scale. plos.org While stable isotope-labeled amino acids like [2H8]-valine are now common in proteomic studies, the principles established with tritiated valine remain relevant. plos.org These techniques allow researchers to determine the half-life of individual mitochondrial proteins, providing insights into mitochondrial quality control, the response to cellular stress, and the pathogenesis of diseases linked to mitochondrial dysfunction. plos.org
Research in specific disease contexts, such as prostate cancer, has highlighted the importance of valine metabolism for mitochondrial function. apsnet.org Studies have shown that malignant prostate cells have a metabolic dependency on valine, and inhibiting its degradation impairs cellular respiration. apsnet.org This underscores the link between the availability and catabolism of valine and the bioenergetic function of mitochondria. The use of labeled valine in such studies is critical for tracing its contribution to the tricarboxylic acid (TCA) cycle via succinyl-CoA and assessing the impact on mitochondrial respiration. apsnet.org
Role in Investigating Ribosomal Function and Translation Efficiency in Cellular Systems
The ribosome is the cellular machinery responsible for translating mRNA into protein, and its efficiency is critical for cell growth and function. L-VALINE-(3 4-3H), as a component of valyl-tRNA, is directly involved in the elongation step of protein synthesis and serves as a tracer to probe ribosomal activity.
Experiments using purified in vitro translation systems have utilized [3H]valyl-tRNA to study the intricate mechanics of the ribosome. For example, researchers have investigated the competition between the binding of a standard aminoacyl-tRNA, like [3H]valyl-tRNA, and other molecules at the ribosomal A-site. researchgate.net Such studies have provided insights into processes like trans-translation, a rescue mechanism for stalled ribosomes. researchgate.net
The fidelity of the ribosome and its interaction with tRNA are also studied using modified, radiolabeled aminoacyl-tRNAs. For instance, experiments with mutant in vitro transcribed tRNAVal charged with [14C]Valine have been used to examine the functional importance of conserved nucleotides in the tRNA molecule for its movement through the ribosome during translation. These studies reveal how the ribosome ensures the correct reading of the genetic code and the efficient synthesis of polypeptides. The use of radiolabeled valine is fundamental to quantifying the amount of amino acid successfully incorporated into a polypeptide chain under these experimental conditions.
Advanced Methodologies and Experimental Models Employing L Valine 3 4 3h
In Vitro Models: Cell Cultures, Organoids, and Perfused Organ Systems
In vitro models provide a controlled environment to dissect the metabolic fate of L-valine at the cellular level. These systems, including traditional cell cultures, three-dimensional organoids, and perfused organ systems, allow for precise manipulation of experimental conditions.
Experimental Design for Metabolic Flux Analysis in Isolated Cell Systems.nih.govplos.orgresearchgate.net
Metabolic flux analysis (MFA) using isotopically labeled substrates like L-VALINE-(3 4-3H) is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.gov A typical experimental design involves several key steps:
Isotope Labeling: Cultured cells are incubated in a medium where the standard L-valine is replaced with L-VALINE-(3 4-3H). The incubation period is crucial and must be sufficient to allow the labeled valine to be taken up by the cells and incorporated into various metabolic pathways, aiming to achieve an isotopic steady state. frontiersin.org
Sample Collection and Preparation: Following incubation, both the cell culture medium and the cells themselves are collected. Intracellular metabolites are extracted, often using a quenching step with a cold solvent like methanol (B129727) to halt enzymatic activity instantly.
Analytical Measurement: The incorporation of the tritium (B154650) (³H) label into downstream metabolites is measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Computational Modeling: The resulting labeling patterns are then fed into a computational model of the cell's metabolic network. This allows for the calculation of fluxes through various pathways, such as the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. nih.govplos.org
Studies have successfully used this approach in various cell lines, including cancer cells and immortalized hypothalamic neurons, to understand how metabolic pathways are rewired under different conditions. plos.orgfrontiersin.org For instance, MFA can reveal how much of the cellular energy is derived from valine catabolism versus other sources like glucose.
Table 1: Experimental Design for Metabolic Flux Analysis
| Step | Description | Key Considerations |
| Isotope Labeling | Incubation of cells with L-VALINE-(3 4-3H) containing medium. | Duration of labeling, achieving isotopic steady state. frontiersin.org |
| Sample Collection | Harvesting of cell culture medium and cellular components. | Rapid quenching to preserve metabolite states. |
| Metabolite Extraction | Isolation of intracellular metabolites from the cells. | Efficiency and selectivity of the extraction method. |
| Analytical Detection | Measurement of ³H incorporation into downstream metabolites. | Sensitivity and specificity of LC-MS or NMR. nih.gov |
| Flux Calculation | Use of computational models to determine reaction rates. | Accuracy of the underlying metabolic network model. nih.govplos.org |
Applications in Studying Specific Cellular Responses to Amino Acid Availability.nih.govbiorxiv.org
L-VALINE-(3 4-3H) is instrumental in investigating how cells sense and respond to the availability of amino acids, a process crucial for regulating cell growth, proliferation, and survival. frontiersin.orgbiorxiv.org
Amino Acid Sensing Pathways: Cells possess sophisticated mechanisms to detect amino acid levels, primarily through the mTORC1 and GCN2 pathways. frontiersin.orgbiorxiv.org When amino acids are abundant, mTORC1 is activated, promoting protein synthesis and cell growth. Conversely, amino acid scarcity activates the GCN2 pathway, which leads to a general shutdown of protein synthesis to conserve resources. frontiersin.org
Tracing Valine's Role: By tracing the fate of L-VALINE-(3 4-3H) under conditions of amino acid deprivation or excess, researchers can elucidate the specific roles of valine in these signaling pathways. For example, studies have shown that the absence of valine can trigger significant changes in lipid metabolism in prostate cancer cells. nih.gov
Metabolic Reprogramming: In cancer research, L-VALINE-(3 4-3H) helps to uncover how tumor cells reprogram their metabolism to support rapid growth. Studies have demonstrated that some cancer cells become highly dependent on the catabolism of branched-chain amino acids (BCAAs) like valine to fuel the TCA cycle and for lipogenesis. nih.gov
Table 2: Cellular Responses to Valine Availability
| Cellular Process | Response to Valine Deprivation | Response to Valine Abundance |
| mTORC1 Signaling | Inhibition, leading to reduced protein synthesis. frontiersin.orgnih.gov | Activation, promoting cell growth and proliferation. mdpi.com |
| GCN2 Signaling | Activation, leading to a stress response. frontiersin.org | Inactivation. |
| Lipid Metabolism | Increased uptake of long-chain fatty acids in some cancer cells. nih.gov | Contribution to the lipogenic phenotype in prostate cancer. nih.gov |
| Cell Survival | Can induce cell cycle arrest or, in some cases, cell death. biorxiv.org | Supports cell survival and proliferation. |
Ex Vivo Models: Tissue Slices and Biopsies
Ex vivo models, which utilize freshly isolated tissues, bridge the gap between in vitro and in vivo studies. They maintain the tissue architecture and some of the complex cell-cell interactions that are lost in monolayer cell cultures.
Methodologies for Short-Term Incubation and Metabolic Assessment
The use of L-VALINE-(3 4-3H) in tissue slices and biopsies allows for the direct assessment of metabolic activity in a more physiologically relevant context.
Tissue Preparation: Thin slices of tissue or small biopsy samples are prepared and kept viable in a specialized incubation buffer that mimics the physiological environment.
Short-Term Incubation: The tissue is incubated for a short period with a medium containing L-VALINE-(3 4-3H). This short duration is critical to ensure the tissue remains viable and to capture initial metabolic events.
Metabolic Analysis: After incubation, the tissue and the surrounding medium are analyzed to determine the uptake of the tracer and its conversion into various metabolites. This can provide insights into the tissue's capacity for valine metabolism and protein synthesis.
Applications: This methodology has been applied to various tissues, including liver, muscle, and adipose tissue, to study their specific metabolic functions. researchgate.net For example, ex vivo studies have been used to investigate the anabolic metabolism of propionate (B1217596) derived from valine catabolism in human myocardial tissue. researchgate.net
In Vivo Animal Models for Systemic Metabolic Research
In vivo animal models are indispensable for understanding the integrated metabolic effects of L-valine at the whole-body level. These models allow for the study of complex inter-organ metabolic cross-talk.
Administration Routes and Achievement of Isotopic Steady-State.researchgate.netnih.gov
The administration of L-VALINE-(3 4-3H) to animal models requires careful consideration of the route and the time needed to achieve isotopic steady-state.
Administration Routes: The tracer can be administered through various routes, including intravenous (i.v.) infusion, intraperitoneal (i.p.) injection, or subcutaneous (s.c.) injection. nih.govaacrjournals.org The choice of route depends on the specific research question and the desired kinetics of the tracer. Continuous infusion is often preferred for achieving a stable concentration of the tracer in the plasma, which is essential for steady-state experiments. frontiersin.org
Isotopic Steady-State: Achieving isotopic steady-state, where the rate of appearance of the labeled compound equals its rate of disappearance, is crucial for accurate flux measurements. frontiersin.org The time required to reach this state varies depending on the tracer, the animal model, and the metabolic pathway being studied. frontiersin.org In vivo labeling may require longer timeframes compared to ex vivo perfusions. frontiersin.org For instance, in mice, maximum enrichment of metabolites derived from labeled valine in the heart can be observed around 30 minutes after subcutaneous injection. nih.gov
Research Applications: In vivo studies using labeled valine have been pivotal in understanding whole-body BCAA metabolism in the context of diseases like cancer and diabetes. ckisotopes.com These studies have revealed how different tissues contribute to the regulation of plasma BCAA levels and how this is altered in pathological states. ckisotopes.com
Table 3: Comparison of Administration Routes for In Vivo Studies
| Administration Route | Advantages | Disadvantages |
| Intravenous (i.v.) Infusion | Precise control over plasma concentration, rapid distribution. | Invasive, requires catheterization. |
| Intraperitoneal (i.p.) Injection | Less invasive than i.v., rapid absorption. aacrjournals.org | Less precise control over plasma levels compared to infusion. |
| Subcutaneous (s.c.) Injection | Minimally invasive, allows for slower, more sustained release. | Slower absorption, may not be suitable for all studies. |
Tissue Harvesting and Sample Preparation for Radioactivity Measurement
The accurate measurement of L-VALINE-(3,4-3H) radioactivity in biological samples is fundamental to its use as a tracer in metabolic research. This process involves meticulous tissue harvesting followed by standardized sample preparation techniques to ensure reliable and reproducible results. The primary goal of sample preparation is to convert the biological material into a form suitable for liquid scintillation counting (LSC), a common method for quantifying low-energy beta emitters like tritium (3H). psu.edu
Tissue and Fluid Collection
Following experimental protocols involving L-VALINE-(3,4-3H), various tissues and biological fluids are collected for analysis. Common samples include blood, plasma, serum, milk, and specific organs or tissues of interest. For instance, in studies of protein synthesis, muscle and skin tissues might be harvested. researchgate.net In investigations of amino acid metabolism in specific organs, samples from the liver, kidneys, or mammary glands may be collected. nih.govresearchgate.net The method of collection is critical; for example, when studying whole-body and organ-specific kinetics, plasma sampling is often recommended over whole blood sampling to avoid discrepancies caused by the differential distribution of amino acid tracers between plasma and blood cells. nih.gov
Sample Homogenization and Solubilization
Once harvested, solid tissues are typically weighed and then homogenized to create a uniform mixture. This step is crucial for ensuring that the portion of the tissue taken for analysis is representative of the whole.
For liquid scintillation counting, the sample must be dissolved or suspended in a scintillation cocktail. per-form.hu This is often achieved through chemical solubilization. Various commercially available tissue solubilizers, such as SOLVABLE or Soluene-350, are used to digest the tissue samples. revvity.com The process usually involves incubating the sample with the solubilizer at an elevated temperature (e.g., 50-60°C) until the tissue is completely dissolved. revvity.com
Decolorization and Scintillation Cocktail Addition
Biological samples, particularly blood and certain tissues, can exhibit color that interferes with the scintillation process, a phenomenon known as color quenching. psu.edu This quenching can absorb the light photons emitted by the scintillator, leading to an underestimation of the radioactivity. psu.edu To mitigate this, a decolorizing agent, such as hydrogen peroxide, is often added to the solubilized sample. revvity.com
After solubilization and decolorization, a scintillation cocktail is added to the sample vial. The cocktail contains a solvent (often aromatic) and one or more scintillators (fluors). When a beta particle from the tritium in L-VALINE-(3,4-3H) transfers energy to the solvent molecules, this energy is then transferred to the scintillator molecules, which in turn emit photons of light. irb.hr The choice of scintillation cocktail can depend on the nature of the sample (aqueous or organic) and the desired counting efficiency. per-form.hu
Radioactivity Measurement by Liquid Scintillation Counting
The prepared vials are then placed in a liquid scintillation counter. This instrument houses photomultiplier tubes (PMTs) that detect the photons emitted from the vial. The counter registers these light emissions as counts, and the rate of these counts per minute (CPM) is proportional to the amount of radioactivity in the sample. psu.edu
It is important to correct for quenching to obtain an accurate measure of the disintegrations per minute (DPM), which represents the actual rate of radioactive decay. Modern liquid scintillation counters have methods for quench correction. psu.edu The final radioactivity is typically expressed in units like Becquerels (Bq) or Curies (Ci), or more commonly in picocuries (pCi) for low-level samples. epa.gov
Below is a table summarizing the general steps for preparing different types of biological samples for radioactivity measurement.
| Sample Type | Preparation Steps | Key Considerations |
| Plasma/Serum | 1. Mix with a tissue solubilizer. 2. Incubate at 55–60 °C. 3. Add hydrogen peroxide for decolorization. 4. Add scintillation cocktail. revvity.com | Recommended over whole blood for organ balance studies to avoid tracer distribution issues. nih.gov |
| Whole Blood | 1. Add to a scintillation vial. 2. Add tissue solubilizer and incubate. 3. Add EDTA solution to reduce foaming. 4. Add hydrogen peroxide in aliquots. 5. Add scintillation cocktail. revvity.com | Can lead to overestimation of production rates for some amino acids if not equilibrated well with plasma. nih.gov |
| Solid Tissues (e.g., muscle, liver) | 1. Weigh and homogenize the tissue. 2. Add a tissue solubilizer. 3. Incubate at 50-60 °C until dissolved. 4. Add hydrogen peroxide if colored. 5. Add scintillation cocktail. revvity.com | Complete solubilization is crucial for accurate counting. |
| Feces | 1. Weigh the sample. 2. Add a solubilizing agent (e.g., sodium hypochlorite (B82951) or a commercial solubilizer). 3. Heat to aid digestion. 4. Cool and add scintillation cocktail. revvity.com | Can be challenging to digest completely; combustion is an alternative method. revvity.com |
| Milk | 1. Can often be emulsified directly with a suitable scintillation cocktail. 2. For high-fat milk, a solubilizer may be necessary. revvity.com | Milk is a complex emulsion containing proteins, fats, and lactose. revvity.com |
Application of Compartmental Modeling in Whole-Body and Organ-Specific Tracer Kinetics
Compartmental modeling is a powerful mathematical technique used to describe the dynamic behavior of a tracer like L-VALINE-(3,4-3H) within a biological system. e-smi.eu This approach simplifies the complex physiological system into a finite number of interconnected compartments, allowing researchers to quantify the rates of metabolic processes. e-smi.eu
Principles of Compartmental Modeling
A compartment is a theoretical space that represents a distinct pool of the substance being traced. e-smi.eu For L-valine, these compartments could represent the free amino acid pool in the plasma, the intracellular free amino acid pool in a specific organ, and the pool of valine incorporated into tissue proteins. researchgate.net The model consists of a set of differential equations that describe the rate of tracer movement between these compartments. e-smi.eu
By fitting the model to experimental data—specifically, the time course of tracer concentration in accessible compartments like the plasma—it is possible to estimate the rate constants for the transfer of the tracer between compartments. These rate constants provide quantitative information about physiological processes such as transport, synthesis, and breakdown. e-smi.eu
Whole-Body Amino Acid Kinetics
The data from these studies can be used to calculate key parameters of whole-body amino acid metabolism, including:
Whole-Body Protein Synthesis: The rate at which L-valine is incorporated into proteins throughout the body.
Whole-Body Protein Breakdown: The rate at which L-valine is released from the breakdown of body proteins.
Valine Oxidation: The rate at which L-valine is catabolized.
Studies using stable isotopes of valine have shown that these kinetic parameters respond to changes in dietary intake, providing insights into amino acid requirements. fao.org
Organ-Specific Tracer Kinetics
To investigate metabolism in a specific organ or tissue, more complex compartmental models are required. These models often incorporate data from both arterial and venous blood sampling across the organ of interest, in addition to tissue biopsies.
For example, in studies of mammary gland metabolism in lactating animals, a multi-compartmental model might be used to describe the movement of L-valine from the plasma into the mammary epithelial cells, its incorporation into milk proteins like casein, and its potential release back into the circulation. researchgate.net Such models have revealed that the blood free amino acid pool is not the immediate precursor for milk protein synthesis, indicating the importance of an intracellular precursor pool. researchgate.net
A three-tissue compartment model is often employed in receptor studies, distinguishing between free tracer, non-specifically bound tracer, and specifically bound tracer in the tissue. e-smi.eu This level of detail allows for the quantification of specific metabolic pathways within an organ.
Research Findings from Compartmental Modeling with L-Valine Tracers
The application of compartmental modeling to data from studies using labeled valine has yielded significant insights into protein and amino acid metabolism.
| Research Area | Key Findings |
| Whole-Body Metabolism | Rates of whole-body protein synthesis and breakdown are comparable when measured with 13C-labeled leucine (B10760876), valine, or lysine (B10760008) under generous protein intake. fao.org |
| Nutrient Requirements | Kinetic studies with graded intakes of valine help to define the physiological requirements for this essential amino acid. fao.org |
| Mammary Gland Metabolism | The delay between isotopic plateau in blood free amino acids and casein-bound amino acids suggests that the blood is not the direct precursor pool for milk protein synthesis. researchgate.net A three-compartment model of mammary gland amino acid kinetics has been used to derive rates of amino acid transfer between plasma and intracellular pools. researchgate.net |
| Organ Production Rates | Using L-[3,4-(3)H]-Valine, studies have determined the production rates of valine in the portal-drained viscera, liver, and kidneys. nih.gov |
| Precursor Pool for Protein Synthesis | Experiments with HeLa cells have shown that the intracellular free leucine pool, influenced by the presence of excess valine, may not be the direct source for protein synthesis, suggesting a channeling mechanism for amino acids destined for protein incorporation. ru.nl |
The use of L-VALINE-(3,4-3H) in conjunction with compartmental modeling provides a dynamic and quantitative view of valine metabolism, enabling a deeper understanding of protein synthesis, nutrient partitioning, and metabolic regulation in both health and disease.
Analytical Techniques for L Valine 3 4 3h Detection and Quantification
Liquid Scintillation Counting for Tritium (B154650) Activity Measurement
Liquid Scintillation Counting (LSC) is a primary and widely used method for quantifying the beta activity of tritium (³H) in L-valine-(3,4-3H). psu.edufrontiersin.org This technique relies on the principle that beta particles emitted from the tritium atoms interact with a scintillation cocktail, a mixture of a solvent and fluorescent solutes. mdpi.com This interaction excites the solvent molecules, and the energy is transferred to the scintillators, which then emit photons of light. psu.edu These light pulses are detected by photomultiplier tubes (PMTs) in the LSC instrument and are registered as counts. The number of counts per minute (CPM) is directly proportional to the amount of radioactivity in the sample. psu.edu
For accurate quantification, the energy spectrum of the beta emissions is analyzed. Tritium, being a low-energy beta emitter with a maximum energy of 18.6 keV, requires a specific energy window for measurement to distinguish its signal from background radiation and other potential radionuclides. psu.edubmuv.de Modern liquid scintillation counters can classify pulses by their energy, allowing for the separation of different isotopes in dual-labeling experiments. psu.edu
Several factors can influence the accuracy of LSC measurements, including the choice of scintillation cocktail and counting vials. nih.gov It is essential to ensure that the prepared samples are homogenous and stable. For aqueous samples containing L-valine-(3,4-3H), it is often necessary to mix them with a suitable scintillation cocktail that can accommodate water. bmuv.deresearchgate.net
Quantitative Autoradiography for Spatial Localization and Densitometric Analysis
Quantitative autoradiography is a powerful technique for visualizing the spatial distribution of radiolabeled compounds like L-valine-(3,4-3H) within tissues and cells. acs.orgnih.gov This method provides valuable insights into the localization of protein synthesis and other metabolic processes involving valine.
The basic principle of autoradiography involves placing a tissue section containing the radiolabeled compound in close contact with a photographic emulsion or a phosphor imaging plate. acs.orgeur.nl The beta particles emitted by the tritium in L-valine-(3,4-3H) expose the emulsion or plate, creating a latent image. After an appropriate exposure time, the emulsion is developed, revealing silver grains, or the plate is scanned to create a digital image where the density of the signal is proportional to the concentration of the radiolabel. eur.nl
Quantitative analysis is achieved by densitometry, where the optical density of the autoradiogram is measured and compared to calibrated standards with known amounts of radioactivity. nih.gov This allows for the determination of the concentration of L-valine-(3,4-3H) in specific anatomical structures or even at the cellular level. acs.orgnih.gov Studies have successfully used quantitative autoradiography to map the distribution of L-[³H]glutamate binding sites in the rat brain, demonstrating the technique's sensitivity for anatomical and pharmacological analysis. nih.govjneurosci.org
While traditional autoradiography using film emulsion offers high spatial resolution, newer techniques like radioluminography (RLM) provide even sharper images and higher sensitivity. acs.org However, storage-phosphor autoradiography remains a widely used method, capable of providing measurements at the single-cell level, albeit with potentially lower spatial resolution compared to RLM. acs.org
Chromatographic Separation Techniques (e.g., HPLC, TLC) for Labeled Metabolite Isolation
To study the metabolic fate of L-valine-(3,4-3H), it is essential to separate the parent compound from its various metabolites. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools for this purpose. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. helixchrom.comnih.gov Different components in the sample interact differently with the stationary phase, leading to their separation based on properties like polarity, charge, and size. helixchrom.comgoogle.com For the analysis of amino acids like valine, reversed-phase HPLC is a common approach. helixchrom.comgoogle.com The separated, radiolabeled compounds can then be detected and quantified using a flow-through radioactivity detector connected to the HPLC system. HPLC offers high resolution and is suitable for the quantitative analysis of complex mixtures of metabolites. nih.gov
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique. acs.orgresearchgate.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. acs.org The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample. acs.org The positions of the separated radiolabeled compounds are then determined by autoradiography or by scraping the adsorbent from the plate and measuring the radioactivity of each section using liquid scintillation counting. acs.org TLC is particularly useful for rapid screening and for verifying the radiochemical purity of L-valine-(3,4-3H). acs.orgnih.gov
An example of a TLC application involved the analysis of the enantiomeric purity of L-[U-¹⁴C]Valine, where the dansylated amino acid derivatives were separated on a reversed-phase TLC plate. acs.org
Integration with Mass Spectrometry-Based Approaches for Specific Isotope Detection
While radiometric methods are excellent for quantification and localization, mass spectrometry (MS) provides unparalleled specificity for identifying and confirming the chemical structure of L-valine-(3,4-3H) and its metabolites. ajol.infocreative-proteomics.com The coupling of chromatographic separation techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS), offers a powerful analytical platform. anaquant.comnih.gov
In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. anaquant.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the precise identification of compounds. ajol.info For the analysis of amino acids, techniques like tandem mass spectrometry (MS/MS) can be employed for even greater specificity, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. anaquant.comresearchgate.net
The integration of radiometric detection with mass spectrometry can provide comprehensive information. For instance, after separation by HPLC, a portion of the eluent can be directed to a radioactivity detector to quantify the tritium-labeled compounds, while the rest is analyzed by the mass spectrometer to confirm their identity. This combined approach leverages the quantitative strength of radiodetection with the structural elucidation power of mass spectrometry.
Sample Preparation Protocols and Quenching Correction in Radiometric Assays
Proper sample preparation is critical for obtaining accurate and reliable results in any analytical technique. For radiometric assays involving L-valine-(3,4-3H), the sample preparation protocol depends on the biological matrix and the subsequent analytical method.
For liquid scintillation counting, the sample must be dissolved or suspended in the scintillation cocktail. sfu.ca Tissues may need to be homogenized and solubilized before being mixed with the cocktail. core.ac.uk For complex biological fluids like plasma or urine, protein precipitation is often a necessary first step to remove interfering macromolecules. lcms.cz This can be achieved by adding organic solvents like methanol (B129727). lcms.cz
A significant challenge in LSC is the phenomenon of quenching , which is the reduction of the light output from the scintillation process. sfu.cantu.ac.uk Quenching can be caused by chemical impurities (chemical quench) or colored substances (color quench) in the sample that absorb the emitted photons. sfu.ca This leads to a decrease in the measured counts per minute (CPM) and an underestimation of the actual radioactivity.
To correct for quenching, various methods have been developed. The channel ratio method involves monitoring the shift in the energy spectrum of the sample. sfu.ca As quenching increases, the spectrum shifts to lower energies. By using two different energy windows (channels), the ratio of counts in these channels can be used to determine the degree of quenching and apply a correction factor. sfu.ca The external standard method utilizes a gamma-emitting source built into the LSC instrument to irradiate the sample vial. sfu.ca The Compton electrons produced interact with the scintillation cocktail, and the resulting spectrum is used to calculate a quench indicating parameter, which is then correlated to the counting efficiency. core.ac.uk
It is crucial to construct a quench correction curve by preparing a set of standards with known amounts of radioactivity and varying amounts of a quenching agent. sfu.cagammadata.se This curve relates the quench indicating parameter to the counting efficiency, allowing for the accurate determination of the disintegrations per minute (DPM), which represents the true radioactivity of the sample. sfu.ca For low-energy nuclides like tritium, incorrect quench correction can lead to significant errors in the measured activity. revvity.com
Interactive Data Table: Quench Correction in ³H LSC
Below is a hypothetical data table illustrating the effect of a quenching agent (e.g., carbon tetrachloride) on the counting efficiency of ³H and the use of the channel ratio for quench correction.
| Sample | Quenching Agent (µL) | CPM (Counts Per Minute) | Channel A Counts | Channel B Counts | Channel Ratio (A/B) | Counting Efficiency (%) | DPM (Disintegrations Per Minute) |
| 1 | 0 | 95000 | 85500 | 9500 | 9.0 | 95.0 | 100000 |
| 2 | 10 | 85500 | 72675 | 12825 | 5.67 | 85.5 | 100000 |
| 3 | 20 | 76000 | 57000 | 19000 | 3.0 | 76.0 | 100000 |
| 4 | 50 | 57000 | 34200 | 22800 | 1.5 | 57.0 | 100000 |
| 5 | 100 | 38000 | 15200 | 22800 | 0.67 | 38.0 | 100000 |
| 6 | 200 | 19000 | 3800 | 15200 | 0.25 | 19.0 | 100000 |
Note: This table is for illustrative purposes only. Actual values will vary depending on the specific LSC instrument, scintillation cocktail, and quenching agent used.
Computational and Theoretical Frameworks in L Valine 3 4 3h Research
Kinetic Modeling of Metabolic Pathways and Flux Determination
Kinetic modeling is a mathematical approach used to understand and predict the temporal behavior of metabolic networks. researchgate.netsjtu.edu.cn By integrating data from tracer studies using compounds like L-VALINE-(3 4-3H), these models can provide detailed insights into the rates (fluxes) of reactions within a pathway. researchgate.netsjtu.edu.cn The isotopic label allows researchers to track the fate of valine as it is incorporated into proteins or catabolized.
Metabolic Flux Analysis (MFA) is a key application of kinetic modeling that quantifies the in vivo rates of metabolic reactions. rsc.org When combined with isotopically labeled substrates such as L-VALINE-(3 4-3H), it becomes a powerful technique known as 13C-MFA or, in this case, a radiolabeled MFA. rsc.orgrsc.org This method involves introducing the labeled compound into a biological system and measuring the distribution of the isotope in various metabolites over time. researchgate.net This data is then used to constrain a stoichiometric model of the metabolic network, allowing for the calculation of intracellular fluxes.
For instance, studies have utilized L-VALINE-(3 4-3H) to measure valine oxidation rates. cambridge.orgnih.gov In experiments with rats and pigs, the oxidation rate of L-[3-³H]valine was compared to that of L-[1-¹⁴C]valine to evaluate its suitability as a tracer for determining amino acid requirements. cambridge.orgnih.gov The results from such experiments can be used to build and validate kinetic models of amino acid metabolism. cambridge.org
Table 1: Research Findings from Kinetic Modeling with L-VALINE-(3 4-3H)
| Research Area | Organism/System | Key Finding | Significance | Reference |
| Valine Oxidation Rates | Rats and Pigs | L-[3-³H]valine provides a suitable measure of valine oxidation, comparable to L-[1-¹⁴C]valine under specific conditions. | Validates the use of tritiated valine in models for estimating amino acid requirements. | cambridge.orgnih.gov |
| Brain Protein Synthesis | 4-day old rats | L-[3,4-³H]valine can be effectively used for quantitative autoradiography to measure local rates of brain protein synthesis. | Provides a method to study protein synthesis dynamics in the brain under various physiological conditions. | nih.gov |
| Metabolic Pathway Analysis | General | Tritium (B154650) labeling allows for precise tracking of valine incorporation into proteins and its degradation through oxidative pathways. | Enables the detailed quantitative analysis of valine metabolism. |
Principles of Isotopic Dilution and Calculation of Turnover Rates
Isotopic dilution is a fundamental principle that underpins many tracer studies, including those with L-VALINE-(3 4-3H). science.gov This method is used to determine the size of a metabolic pool and the rate at which the substance is being turned over (synthesized and degraded). researchgate.net The core idea is to introduce a known amount of an isotopically labeled compound (the tracer) into a system and then measure the extent to which the tracer is diluted by the endogenous, unlabeled compound (the tracee). researchgate.net
The calculation of turnover rates, such as protein synthesis and breakdown, relies on measuring the specific activity (the ratio of labeled to unlabeled molecules) of the amino acid in the precursor pool (e.g., the free amino acid pool in the plasma or tissue) and in the product (e.g., protein). researchgate.net
The general model for calculating turnover involves the rate of appearance (Ra) and the rate of disappearance (Rd) of the amino acid from the free pool. researchgate.net At a steady state, these rates are equal. The Ra is the sum of protein breakdown and dietary intake, while the Rd is the sum of protein synthesis and oxidation. researchgate.net
By infusing L-VALINE-(3 4-3H) at a constant rate, a steady-state enrichment of the tracer in the plasma free amino acid pool can be achieved. cambridge.org The rate of appearance of unlabeled valine can then be calculated using the following formula:
Ra = i * (Ei / Ep - 1)
Where:
Ra is the rate of appearance of the unlabeled amino acid.
i is the infusion rate of the tracer. researchgate.net
Ei is the enrichment of the infused tracer. researchgate.net
Ep is the enrichment of the plasma precursor pool at steady state. researchgate.net
The rate of protein synthesis can be determined by measuring the incorporation of L-VALINE-(3 4-3H) into protein over time. The fractional synthesis rate (FSR) of a specific protein is calculated as the rate of increase in protein-bound tracer enrichment divided by the precursor enrichment.
Similarly, the rate of protein breakdown can be determined by measuring the rate of disappearance of a protein-bound labeled amino acid. nih.gov This involves pre-labeling proteins and then monitoring the decay of the label over time. nih.gov
Table 2: Principles and Calculations in Isotopic Dilution Studies
| Parameter | Principle | Calculation/Formula | Application with L-VALINE-(3 4-3H) | Reference |
| Rate of Appearance (Ra) | Measures the rate at which the unlabeled amino acid enters the free pool from protein breakdown and diet. | Ra = i * (Ei / Ep - 1) | Determines whole-body valine flux. | researchgate.net |
| Fractional Synthesis Rate (FSR) | Measures the fraction of a protein pool that is synthesized per unit of time. | FSR (%/hr) = (E_p2 - E_p1) / (E_precursor * t) * 100 | Quantifies the synthesis rate of specific proteins by measuring the incorporation of labeled valine. | nih.gov |
| Fractional Breakdown Rate (FBR) | Measures the fraction of a protein pool that is broken down per unit of time. | Calculated from the exponential decay of protein-bound tracer. | Assesses protein degradation by monitoring the disappearance of L-VALINE-(3 4-3H) from pre-labeled proteins. | nih.gov |
Bioinformatic Approaches for Integrating Tracer Data with Omics Information
The integration of tracer data from studies using L-VALINE-(3 4-3H) with other "omics" data (genomics, transcriptomics, proteomics, and metabolomics) provides a more holistic, systems-level understanding of biological processes. nih.govmedrxiv.org Bioinformatic tools and platforms are essential for managing, analyzing, and integrating these large and diverse datasets. mdpi.com
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, can be directly combined with tracer data. mdpi.com For example, a study might use L-VALINE-(3 4-3H) to trace the flux through the valine catabolic pathway, while simultaneously performing untargeted metabolomics to identify all other metabolites that change in response to a particular stimulus. mdpi.com This integrated approach can reveal novel metabolic interactions and regulatory mechanisms.
The integration of tracer kinetics with transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) can link metabolic fluxes to gene and protein expression levels. nih.gov For instance, if a kinetic model using L-VALINE-(3 4-3H) identifies a bottleneck in a particular metabolic step, researchers can then examine the transcriptomic and proteomic data to see if the gene encoding the enzyme for that step is downregulated or if the protein itself is less abundant. oup.com
Multi-omics integration methods can be broadly categorized as unsupervised or supervised. nih.gov Unsupervised methods aim to identify patterns and relationships within the combined dataset without prior knowledge of the outcome. Supervised methods, on the other hand, use the integrated data to build predictive models for a specific phenotype or outcome. nih.gov
Table 3: Bioinformatic Integration of L-VALINE-(3 4-3H) Data
| Omics Data Type | Integration Approach | Potential Insights | Example Application | Reference |
| Metabolomics | Correlation analysis of flux rates with metabolite profiles. | Identification of metabolic pathways affected by changes in valine metabolism. | Linking altered valine flux to changes in other amino acids or central carbon metabolites in a disease state. | mdpi.com |
| Transcriptomics | Mapping flux data onto gene expression networks. | Understanding the transcriptional regulation of metabolic pathways involving valine. | Correlating changes in valine oxidation rate with the expression of genes encoding enzymes in the branched-chain amino acid catabolic pathway. | oup.com |
| Proteomics | Relating metabolic fluxes to protein abundance and post-translational modifications. | Identifying the specific enzymes or transporters that control flux through a pathway. | Determining if a change in protein synthesis rate, measured with L-VALINE-(3 4-3H), is due to changes in the abundance of ribosomal proteins. | nih.gov |
| Multi-omics | Integrated pathway analysis using tools like KEGG or MetaboAnalyst. | A systems-level view of how perturbations in valine metabolism impact the entire cellular network. | Building a comprehensive model of a disease that integrates genomic, transcriptomic, proteomic, and fluxomic data to identify key drivers and potential therapeutic targets. | medrxiv.org |
Methodological Challenges and Considerations in L Valine 3 4 3h Tracer Studies
Impact of Isotopic Exchange and Recirculation Phenomena on Tracer Kinetics
A fundamental challenge in tracer kinetics is accounting for the complex journey of the tracer through various metabolic pools in the body. When L-VALINE-(3 4-3H) is introduced into a biological system, it mixes with the endogenous, unlabeled valine pool. The subsequent movement and distribution of this tracer are influenced by isotopic exchange and recirculation, which can complicate the interpretation of kinetic data.
Recirculation refers to the phenomenon where the tracer, after leaving the tissue or organ of interest and entering the general circulation, returns to the tissue at a later time. This is particularly significant for amino acids like valine, which are continuously exchanged between plasma, intracellular pools, and protein. For instance, after intravenous administration, L-VALINE-(3 4-3H) is taken up by various tissues, including the liver and muscle, for protein synthesis. Concurrently, protein breakdown releases unlabeled valine, diluting the specific activity of the free amino acid pool. The tracer that is not incorporated into protein or oxidized can be released back into the bloodstream, recirculating to other tissues. This continuous exchange makes it difficult to define a simple, single-compartment model for valine kinetics. The relationship between the specific activity of the tracer in the blood and the actual precursor pool for protein synthesis within the cell is often not direct, a complexity that has been noted in studies with various amino acid tracers. cambridge.org
Isotopic exchange, the non-metabolic swapping of isotopes between molecules, can also be a concern, although it is less of a factor for covalently bound tritium (B154650) in the 3 and 4 positions of valine compared to more labile labels. The primary kinetic issue remains the dynamic, multi-compartmental nature of amino acid metabolism, where the tracer's path is not linear but a continuous cycle of uptake, release, and recirculation. cambridge.orglshtm.ac.uk
Accurate Determination of Precursor Pool Specific Activity in Complex Biological Matrices
A critical requirement for accurately calculating rates of metabolic processes, such as protein synthesis, is the precise measurement of the specific activity of the immediate precursor molecule. For protein synthesis, this precursor is not the free amino acid in the plasma or even the total intracellular pool, but rather the aminoacyl-tRNA (in this case, valyl-tRNA).
Determining the specific activity of the valyl-tRNA pool directly is technically demanding and often impractical for in vivo human or animal studies due to its low concentration and rapid turnover. Consequently, researchers typically measure the specific activity of more accessible pools, such as free valine in plasma or tissue homogenates, and use this as a surrogate for the true precursor pool. However, this approach is fraught with potential inaccuracies.
Studies have shown that the specific activity of intracellular free amino acids can differ significantly from that of plasma amino acids. lshtm.ac.uk Furthermore, the amino acids used to charge tRNA can originate from multiple sources, including the extracellular space, the intracellular pool, and the breakdown of intracellular proteins. This leads to a potential discrepancy between the specific activity of any easily measurable pool and that of the true precursor, valyl-tRNA. cambridge.org This challenge has led to the development of sophisticated models to better predict the true precursor specific activity based on measurements from more accessible pools. cambridge.org Failure to accurately determine the precursor specific activity can lead to significant underestimation or overestimation of protein synthesis rates.
| Challenge | Description | Key Consideration |
| Precursor Pool Identity | The direct precursor for protein synthesis is aminoacyl-tRNA, not free plasma or intracellular amino acids. | Direct measurement of aminoacyl-tRNA specific activity is highly challenging. |
| Compartmentalization | Amino acids are sourced from extracellular fluid, intracellular pools, and protein degradation, each with potentially different specific activities. | The specific activity of plasma or total tissue free amino acids may not accurately reflect the specific activity of the true precursor pool. cambridge.org |
| Methodological Approach | Isotope dilution analysis is used to determine specific activity, but its accuracy depends on meeting numerous requirements. | Factors like radiochemical impurities or changes in endogenous synthesis rates can bias results. |
Background Correction and Sensitivity Limits in Tritium Detection
The use of a tritium (³H) label in L-VALINE-(3 4-3H) introduces specific challenges related to its detection. Tritium is a low-energy beta emitter, which means the electrons it releases have a short range and are easily absorbed. This characteristic dictates the methods used for its quantification, primarily liquid scintillation counting.
A major consideration is the issue of "quenching," where the energy of the beta particles is absorbed by the sample matrix (e.g., colored or chemical contaminants in the biological sample), reducing the efficiency of light production in the scintillation cocktail and thus lowering the detected counts. Correcting for quenching is essential for accurate quantification and requires careful calibration and the use of internal or external standards.
The low energy of tritium also means that background radiation can be a significant source of interference. Meticulous background correction is necessary to distinguish the true signal from the tracer from background noise. The sensitivity of tritium detection is ultimately limited by the counting efficiency and the background count rate. This can be particularly challenging when measuring very low levels of tracer incorporation, requiring longer counting times to achieve statistical significance. Furthermore, the self-decomposition (autoradiolysis) of highly radioactive tritiated compounds during storage can lead to the formation of radiochemical impurities and labile tritium, which can affect experimental results if not properly purified before use.
Addressing Experimental Variability and Ensuring Reproducibility in Tracer Experiments
Tracer studies, like all biological experiments, are subject to variability from multiple sources. Ensuring the reproducibility of findings is paramount for their scientific validity. Variability in studies using L-VALINE-(3 4-3H) can be broadly categorized into biological and technical variability.
Biological variability stems from the inherent differences between individuals (intersubject variability) and within the same individual over time. researchgate.net Metabolic states, nutritional status, age, and health condition can all influence amino acid kinetics and protein turnover, leading to different results between subjects or studies. cambridge.orglshtm.ac.uk
Technical variability arises from the experimental procedures themselves. This includes:
Tracer Purity: The presence of radiochemical impurities can lead to erroneous results. For example, an initial study using a lab-synthesized batch of L-[3-³H]valine showed different oxidation rates compared to L-[1-¹⁴C]valine, a difference that disappeared when a more highly purified batch was used in a subsequent experiment. nih.gov
Sample Handling: Inconsistent procedures for sample collection, processing (e.g., deproteinization), and storage can introduce errors.
Analytical Procedures: Variations in the methods used for separating the labeled compound and for scintillation counting can affect the final measurements.
To address these challenges and enhance reproducibility, researchers must employ rigorous experimental design. This includes the use of standardized protocols, careful subject selection and characterization, and the implementation of quality control measures at every step. europa.eu Performing replicate measurements and clearly reporting all methodological details are crucial for allowing others to evaluate and potentially replicate the study. researchgate.net
| Source of Variability | Examples | Mitigation Strategy |
| Biological | Intersubject differences, nutritional state, metabolic condition. researchgate.net | Careful selection of a homogenous study group, controlling for diet and activity. |
| Technical (Tracer) | Radiochemical impurities, incorrect specific activity. nih.gov | Use of highly purified tracer, verification of specific activity. |
| Technical (Procedure) | Inconsistent sample collection, processing, and analysis. | Strict adherence to standardized operating procedures (SOPs), quality control checks. europa.eu |
Future Directions and Emerging Applications of L Valine 3 4 3h Research
Integration with Multi-Isotope Labeling Strategies (e.g., ³H and ¹³C)
The combination of tritium (B154650) (³H) and stable isotopes like carbon-13 (¹³C) in labeling strategies offers a powerful approach to unraveling complex metabolic pathways. While L-VALINE-(3 4-3H) is instrumental for tracing the fate of the valine molecule, particularly in studies of protein synthesis and degradation, co-labeling with ¹³C provides complementary information on carbon flux and the contribution of valine's carbon skeleton to other metabolic pools. researchgate.netnih.gov
For instance, in metabolic flux analysis, a dual-labeling approach can distinguish between the direct incorporation of valine into proteins (traced by ³H) and the catabolism of its carbon backbone into intermediates of central carbon metabolism (traced by ¹³C). researchgate.netnih.gov This is particularly relevant in studies of branched-chain amino acid (BCAA) metabolism in various tissues. researchgate.net Research has shown that ¹³C-labeled valine can be used to trace its conversion to succinyl-CoA and its entry into the tricarboxylic acid (TCA) cycle. researchgate.net
Future applications will likely involve more sophisticated multi-isotope labeling patterns to probe specific enzymatic reactions and metabolic branch points with greater precision. This can be particularly powerful in nuclear magnetic resonance (NMR) studies, where specific labeling of methyl groups of valine with ¹³C has already proven effective for studying high molecular weight proteins. researchgate.netresearchgate.net Combining this with tritium labeling could provide dynamic information alongside structural insights.
Novel Applications in Systems Biology and Quantitative Metabolomics Research
Systems biology aims to understand the complex interactions within biological systems. researchgate.netresearchgate.net Metabolomics, a key component of systems biology, focuses on the comprehensive analysis of metabolites in a biological sample. nih.govmdpi.com L-VALINE-(3 4-3H) is poised to play a significant role in these fields by providing a dynamic and quantitative dimension to metabolic snapshots.
In quantitative metabolomics, tritiated valine can be used as an internal standard for the accurate quantification of valine and its metabolites by mass spectrometry. More importantly, it allows for the measurement of metabolic fluxes, which are crucial for a systems-level understanding of cellular physiology. researchgate.net By tracing the rate of incorporation and turnover of L-VALINE-(3 4-3H), researchers can quantify the activity of pathways involved in protein synthesis and amino acid catabolism under various physiological and pathological conditions. researchgate.netnih.gov
The integration of data from L-VALINE-(3 4-3H) tracer studies with other "omics" data (genomics, transcriptomics, proteomics) will be a key future direction. nih.gov This will enable the construction of more comprehensive and predictive models of cellular metabolism, providing deeper insights into diseases with metabolic components, such as cancer and neurodegenerative disorders. nih.govnih.gov
Refinement of In Vivo Tracer Methodologies in Specialized Animal Models
The use of L-VALINE-(3 4-3H) as a tracer in vivo is well-established, particularly in studies of protein and amino acid metabolism in rats and pigs. nih.gov Future research will focus on refining these methodologies for use in more specialized animal models that more accurately recapitulate human diseases. This includes genetically engineered mouse models of metabolic diseases, cancer, and neurological disorders. nih.govresearchgate.net
A key area of refinement will be the development of minimally invasive tracer delivery and sampling techniques. researchgate.net This will allow for longitudinal studies in the same animal, reducing inter-individual variability and providing a more dynamic picture of metabolic changes over time. For example, techniques like oral gavage for tracer administration and serial blood sampling can be optimized for use with L-VALINE-(3 4-3H) in mouse models. researchgate.net
Furthermore, combining L-VALINE-(3 4-3H) tracing with advanced imaging techniques, such as positron emission tomography (PET) if a suitable positron-emitting isotopologue is used, or by analyzing tissue samples post-mortem with high-resolution mass spectrometry imaging, could provide spatially resolved metabolic information. This would allow researchers to investigate metabolic heterogeneity within tissues and organs.
Exploration of New Biological Questions Addressable with Tritiated Valine in Basic Science
The versatility of L-VALINE-(3 4-3H) as a tracer opens up new avenues for exploring fundamental biological questions. Its application is not limited to just protein synthesis; it can be used to investigate a wide array of cellular processes.
One emerging area is the study of the interplay between nutrient sensing, signaling pathways, and metabolic regulation. researchgate.net For example, research has shown that L-valine can regulate the mTOR and Ras/ERK signaling pathways, which are central to cell growth and proliferation. researchgate.net By using L-VALINE-(3 4-3H) to quantify valine metabolism under different conditions, researchers can dissect the mechanisms by which this amino acid exerts its signaling functions.
Another area of interest is the investigation of the metabolic fate of valine in specific cell types and tissues. For instance, studies have shown that glial cells in the brain can metabolize valine. researchgate.net Tritiated valine can be used to trace the uptake and conversion of valine in these cells, shedding light on their metabolic roles in brain function and disease. Similarly, the role of valine metabolism in the gut microbiota and its impact on host physiology is a burgeoning field of research where L-VALINE-(3 4-3H) could provide valuable insights. researchgate.net
The tables below present a summary of research findings and a list of compounds mentioned in this article.
Table 1: Detailed Research Findings
| Research Area | Key Finding | Organism/System | Isotope(s) Used | Reference(s) |
|---|---|---|---|---|
| Protein Synthesis Regulation | L-valine stimulates protein synthesis in a concentration-dependent manner in porcine mammary epithelial cells, potentially through the mTOR and Ras/ERK signaling pathways. | Porcine Mammary Epithelial Cells | ³H, ¹⁴C | researchgate.net |
| Valine Oxidation | L-[3-³H]valine is a suitable tracer for measuring valine oxidation in vivo, with oxidation rates comparable to L-[1-¹⁴C]valine. | Rats, Pigs | ³H, ¹⁴C | nih.gov |
| Intracellular Amino Acid Pools | The specific radioactivity of intracellular valine is a key factor in accurately measuring protein synthesis and reincorporation rates. | Cultured Hepatoma Cells | ³H | nih.gov |
| Metabolic Flux Analysis | ¹³C metabolic flux analysis revealed a significant increase in the pentose (B10789219) phosphate (B84403) pathway flux in L-valine-producing Corynebacterium glutamicum. | Corynebacterium glutamicum | ¹³C | nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| L-VALINE-(3 4-3H) |
| L-Valine |
| Carbon-13 |
| Tritium |
| L-[1-¹⁴C]valine |
| Succinyl-CoA |
| L-[3-³H]valine |
| Pyruvate |
| Leucine (B10760876) |
| Isoleucine |
| Serine |
| Threonine |
| Acetyl-CoA |
| α-ketoisovalerate |
| α-ketobutyrate |
| Glutamate (B1630785) |
| Glutamine |
| Lactate |
| Propionyl-CoA |
| 2-oxoisovalerate |
| 3-hydroxyisobutyrate |
| 2-methylmalonate |
| Isobutyrate |
| Propionate (B1217596) |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
